4,4'-Dibenzoylaminostilben-2,2'-disulfosaure

CAS No.:

Cat. No.: VC18532429

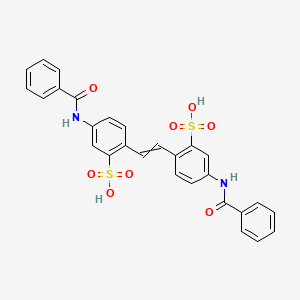

Molecular Formula: C28H22N2O8S2

Molecular Weight: 578.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H22N2O8S2 |

|---|---|

| Molecular Weight | 578.6 g/mol |

| IUPAC Name | 5-benzamido-2-[2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid |

| Standard InChI | InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38) |

| Standard InChI Key | MMKSXLMHJHPRDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4,4'-Dibenzoylaminostilben-2,2'-disulfosaure (CAS No. 81-11-8) has the molecular formula C28H22N2O8S2 and a molecular weight of 578.6 g/mol. Its IUPAC name reflects the substitution pattern: two benzamido groups (–NH–C(=O)–C6H5) are attached at the 4 and 4' positions of a trans-stilbene (1,2-diphenylethene) backbone, while sulfonic acid groups (–SO3H) occupy the 2 and 2' positions . The conjugated π-system of the stilbene core is critical to its optical properties, enabling ultraviolet (UV) light absorption and fluorescence emission .

Crystallographic and Spectroscopic Data

The compound typically exists as a cream to yellow-brown crystalline powder with a melting point of approximately 300°C . Its density is estimated at 1.4732 g/cm³, and it exhibits limited water solubility (<0.1 g/100 mL at 23°C) . The refractive index of 1.6510 (estimate) suggests moderate light-scattering potential, consistent with its use in brightening applications . Spectroscopic characterization, including NMR and IR, reveals distinct absorption bands corresponding to the sulfonic acid (≈1040 cm⁻¹), amide carbonyl (≈1650 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹) groups.

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Reduction of Nitro Precursors

The primary synthesis route involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using iron powder under controlled conditions . This reaction proceeds via the following steps:

-

Nitro Group Reduction: The nitro (–NO2) groups at the 4 and 4' positions are reduced to amino (–NH2) groups using iron in an acidic medium.

-

Benzoylation: The resulting 4,4'-diamino-2,2'-stilbenedisulfonic acid is treated with benzoyl chloride to introduce the benzamido groups.

A representative procedure involves refluxing p-nitrotoluene ortho-sulfonic acid with hydrazine hydrate and diethylene glycol, followed by acidification with hydrochloric acid to precipitate the product . Purification is achieved through recrystallization from aqueous base, yielding a technical-grade product (85% purity) .

Challenges in Industrial Production

Key challenges include:

-

Byproduct Formation: Incomplete reduction may yield mono-nitro intermediates, requiring stringent pH control (optimal range: 4.5–5.5) .

-

Iron Contamination: Residual iron from the reduction step must be removed via chelation or ion exchange to prevent catalytic degradation .

-

Solubility Issues: The compound’s low solubility in organic solvents complicates large-scale crystallization, necessitating aqueous-based purification.

Functional Properties and Mechanisms

Optical Brightening Mechanism

4,4'-Dibenzoylaminostilben-2,2'-disulfosaure functions as a fluorescent whitening agent (FWA) by absorbing UV light (300–400 nm) and emitting blue light (420–470 nm) via its conjugated stilbene system . This emission counteracts the yellowish tint of substrates (e.g., textiles, paper), enhancing perceived whiteness. The sulfonic acid groups improve water solubility, facilitating integration into detergent formulations .

pH-Dependent Behavior

The compound’s fluorescence intensity is pH-sensitive due to protonation/deprotonation of the sulfonic acid groups. Maximum emission occurs at pH 6–8, aligning with typical laundry conditions. At lower pH (<4), protonation reduces electron-withdrawing effects, diminishing conjugation and fluorescence .

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume